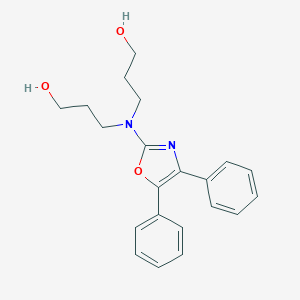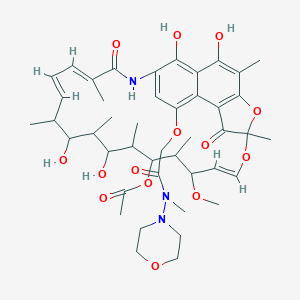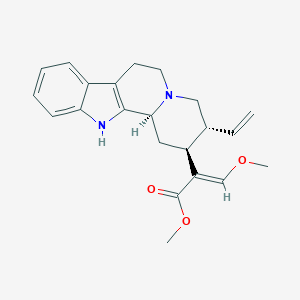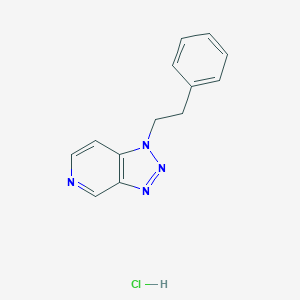![molecular formula C17H13Cl2N3O3S B231249 N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide, commonly known as DMXB-A, is a chemical compound that has been synthesized and extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function.
Effets Biochimiques Et Physiologiques
DMXB-A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, DMXB-A has been shown to have analgesic effects by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nAChR and has been extensively studied for its potential therapeutic applications. However, DMXB-A also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness.
Orientations Futures
There are several future directions for the study of DMXB-A. One potential direction is the development of more stable analogs of DMXB-A that can be used in vivo. Another direction is the study of the potential use of DMXB-A in the treatment of other neurological disorders such as depression and anxiety. Additionally, the potential use of DMXB-A in combination with other drugs for the treatment of neurological disorders should also be explored.
Méthodes De Synthèse
DMXB-A can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate to form 2,4-dichlorobenzyl thiocyanate. The resulting compound is then reacted with 4-methoxyaniline to form 4-methoxy-N-(2,4-dichlorobenzyl)benzamide. This compound is then reacted with thiosemicarbazide to form the final product, DMXB-A.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. DMXB-A has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C17H13Cl2N3O3S |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Clé InChI |
JHWXCYBRFYTPPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)



![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)






